molecular formula C4H5ClN6O B13092183 8-Azaguanin-hydrochlorid

8-Azaguanin-hydrochlorid

Cat. No.: B13092183
M. Wt: 188.57 g/mol
InChI Key: FKZTZKFKNJPEPQ-UHFFFAOYSA-N
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Description

8-Azaguanin-hydrochlorid, also known as 8-Azaguanine, is a purine analog with the chemical formula C4H4N6O. It is a triazole analog of guanine and has been widely studied for its biological activity, particularly its antineoplastic properties. This compound has been used in the treatment of acute leukemia and other malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Azaguanine can be synthesized through various methods. One common synthetic route involves the reaction of 2,4-diamino-6-hydroxypyrimidine with formamide under acidic conditions to yield 8-Azaguanine . Another method involves the cyclization of 5-amino-1,2,3-triazole-4-carboxamide with formic acid .

Industrial Production Methods

Industrial production of 8-Azaguanine typically involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

8-Azaguanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 8-azaguanine-7-oxide, 8-azaguanine-7-amine, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

8-Azaguanine has a wide range of scientific research applications:

Mechanism of Action

8-Azaguanine functions as an antimetabolite and is easily incorporated into ribonucleic acids. It closely resembles guanine and competes with it in the metabolism of living organisms. This competition disrupts the synthesis of nucleic acids, leading to the retardation of malignant neoplasms. The compound targets purine nucleoside phosphorylase and other enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Azaguanine is unique due to its incorporation into ribonucleic acids and its ability to disrupt nucleic acid synthesis. Unlike other purine analogs, it has a triazole ring fused to the pyrimidine ring, which contributes to its distinct biological activity .

Properties

Molecular Formula

C4H5ClN6O

Molecular Weight

188.57 g/mol

IUPAC Name

5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one;hydrochloride

InChI

InChI=1S/C4H4N6O.ClH/c5-4-6-2-1(3(11)7-4)8-10-9-2;/h(H4,5,6,7,8,9,10,11);1H

InChI Key

FKZTZKFKNJPEPQ-UHFFFAOYSA-N

Canonical SMILES

C12=NNN=C1N=C(NC2=O)N.Cl

Origin of Product

United States

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